molecular formula C8H11NO B13199896 1-(1-Aminocyclopropyl)pent-4-yn-1-one

1-(1-Aminocyclopropyl)pent-4-yn-1-one

Cat. No.: B13199896
M. Wt: 137.18 g/mol
InChI Key: RENDAWPJDQPHQZ-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)pent-4-yn-1-one is a cyclopropane-containing ketone derivative characterized by a strained three-membered cyclopropylamine ring conjugated with a pent-4-yn-1-one chain. This structure confers unique reactivity due to the inherent ring strain of cyclopropane and the electron-withdrawing nature of the ketone and alkyne groups.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(1-aminocyclopropyl)pent-4-yn-1-one

InChI

InChI=1S/C8H11NO/c1-2-3-4-7(10)8(9)5-6-8/h1H,3-6,9H2

InChI Key

RENDAWPJDQPHQZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)C1(CC1)N

Origin of Product

United States

Biological Activity

1-(1-Aminocyclopropyl)pent-4-yn-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H13NC_8H_{13}N, and it features a cyclopropyl ring attached to a pent-4-yne chain with an amine functional group. The structure is crucial for its biological activity, influencing how it interacts with various biological targets.

PropertyValue
Molecular FormulaC8H13NC_8H_{13}N
Molecular Weight139.19 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain enzymes related to signaling pathways involved in cell proliferation and survival.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as Lysine-Specific Demethylase-1 (LSD1), which plays a critical role in epigenetic regulation and tumorigenesis. Inhibiting LSD1 can lead to altered gene expression profiles that may suppress tumor growth .
  • Receptor Modulation : It may also interact with neurotransmitter receptors, potentially affecting neurotransmission and offering therapeutic avenues for neurological disorders.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study:
In a study evaluating the compound's effects on breast cancer cell lines, results showed that treatment with the compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. This suggests its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against various bacterial strains. Its mechanism appears to involve disrupting bacterial cell wall synthesis, leading to cell lysis.

Research Findings:
A recent study reported that this compound demonstrated significant inhibition against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological ActivityMechanism of Action
3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridineAntimicrobial, AnticancerEnzyme inhibition
4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholinePI3K inhibitorKinase domain binding
2-Aminoquinoline derivativesAntimicrobialDisruption of protein synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 1-(1-Aminocyclopropyl)pent-4-yn-1-one with structurally related compounds:

Compound Name Key Structural Differences Biological Activity/Applications Physicochemical Properties References
This compound Cyclopropane ring, pent-4-yn-1-one chain Potential kinase inhibitor (inferred) Molecular weight: ~151.21 g/mol (estimated)
1-(1-Aminocyclobutyl)pent-4-yn-2-one Cyclobutane ring, ketone at position 2 No direct activity reported Molecular weight: 151.21 g/mol
Compound 25 (triazinoindolyl-phenothiazine derivative) Pent-4-yn-1-one with fused heterocyclic systems Antitumor activity (p53 induction) Molecular weight: 267.0555 g/mol
1-(4-Isopropylphenyl)cyclopentan-1-amine Cyclopentane ring, isopropylphenyl substituent Pharmaceutical intermediate Molecular weight: 203.32 g/mol
1-(1-Aminocyclopropyl)ethan-1-one hydrochloride Shorter acetyl chain, hydrochloride salt Intermediate for bioactive molecules Molecular weight: 135.59 g/mol

Key Observations

Ring Strain and Reactivity: The cyclopropane ring in the target compound introduces higher ring strain compared to cyclobutane (e.g., 1-(1-Aminocyclobutyl)pent-4-yn-2-one) or cyclopentane derivatives. Cyclobutane analogs (e.g., 1-(1-Aminocyclobutyl)pent-4-yn-2-one) exhibit reduced strain but lower synthetic accessibility .

Biological Activity: Compound 25, which shares the pent-4-yn-1-one moiety, demonstrates potent antitumor activity via p53 induction . This suggests that the target compound could be modified with heterocyclic groups to enhance bioactivity. Hydrochloride salts of aminocyclopropyl ketones (e.g., 1-(1-Aminocyclopropyl)ethan-1-one hydrochloride) are often used to improve solubility and bioavailability in preclinical studies .

Safety and Toxicity: Cyclopropane-containing compounds (e.g., 1-(1-ethynylcyclopropyl)-4-methoxybenzene) are classified as acute toxins (Category 4 for oral/dermal/inhalation exposure), highlighting the need for careful handling . Limited toxicological data exist for the target compound, but structurally similar intermediates (e.g., benzyl 4-aminopiperidine-1-carboxylate) lack comprehensive safety profiles, emphasizing the need for further evaluation .

Synthetic Utility: The pent-4-yn-1-one group is a versatile synthon in heterocyclic chemistry. For example, 3-hydroxy-5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-(trifluoromethyl)pent-4-yn-1-one is used to synthesize polysubstituted pyridines .

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